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Introduction

Fabry disease is a rare, X-linked lysosomal storage disorder resulting from mutations in the
galactosidase alpha (GLA) gene.[1][2] These mutations lead to a deficiency of the lysosomal
enzyme a-galactosidase A (a-Gal A), which is responsible for the catabolism of specific
glycosphingolipids.[3] Consequently, substrates such as globotriaosylceramide (Gb3) and
globotriaosylsphingosine (lyso-Gb3) accumulate in various cells and tissues, including the
kidneys, heart, and nervous system, leading to progressive organ damage.[2] Migalastat
(Galafold™) is an oral pharmacological chaperone developed as a precision medicine for
Fabry disease. It is indicated for patients who have GLA gene variants, known as amenable
mutations, that result in the production of unstable but still catalytically active a-Gal A protein.[3]
[4] This guide provides an in-depth technical overview of migalastat's mechanism of action,
supported by quantitative data, experimental protocols, and process diagrams.

Pathophysiology of Amenable Mutations in Fabry
Disease

In many cases of Fabry disease, particularly those involving missense mutations, the GLA gene
produces a full-length a-Gal A enzyme that is structurally unstable.[5][6] This instability causes
the protein to misfold within the endoplasmic reticulum (ER). The ER's rigorous protein quality
control system identifies these misfolded enzymes as defective and targets them for premature
degradation, preventing their successful trafficking to the lysosomes.[4][7] The resulting
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deficiency of a-Gal A in the lysosome leads to the pathological accumulation of Gb3 and lyso-

Gb3, driving the clinical manifestations of the disease.[3]

Pathophysiology of Fabry Disease with Amenable Mutations
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Experimental Workflow for GLA Mutation Amenability Testing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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